Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate
Description
Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate (CAS: 59279-60-6) is a chiral, Boc-protected amino acid ester with the molecular formula C₁₂H₂₁NO₆ and a molecular weight of 275.3 g/mol . It is derived from L-glutamic acid, where the α-amino group is bis-protected by tert-butoxycarbonyl (Boc) groups, and both carboxylic acid moieties are esterified as methyl esters. This compound is widely used as an intermediate in peptide synthesis and medicinal chemistry due to its stability under basic conditions and ease of deprotection .
Key properties include:
- Physical State: Oil (purified)
- Synthesis: Prepared via reaction of L-glutamic acid dimethyl ester with di-tert-butyl dicarbonate (Boc₂O) under mild conditions, yielding 94% purity .
- 1H-NMR Data (CDCl₃, 400 MHz): δ 1.42 (s, 9H, Boc-CH₃), 1.98–2.40 (m, 4H, -CH₂-), 3.68–3.77 (s, 6H, -OCH₃), 4.36 (m, 1H, α-CH), 5.10 (m, 1H, NH) .
Properties
IUPAC Name |
dimethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO8/c1-16(2,3)25-14(21)18(15(22)26-17(4,5)6)11(13(20)24-8)9-10-12(19)23-7/h11H,9-10H2,1-8H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHIKXVNJAQQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OC)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the Boc groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the production process. These systems allow for better control of reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc groups.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.
Basic Conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for ester hydrolysis.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide (H2O2) can be used for specific oxidation reactions.
Major Products Formed
Free Amines: Upon removal of Boc groups.
Carboxylic Acids: Upon hydrolysis of ester groups.
Scientific Research Applications
Synthesis of Unnatural Amino Acids
One of the primary applications of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate is in the synthesis of enantiomerically pure unnatural α-amino acids. These compounds are essential in drug development due to their ability to mimic natural amino acids while providing enhanced biological activity or stability. The compound serves as a chiral building block in various synthetic pathways, facilitating the introduction of complex side chains that are crucial for biological function .
Case Study: Michael Addition Reactions
In recent studies, this compound was employed as a Michael acceptor in reactions with nucleophiles such as chiral bicyclic serine derivatives. The results demonstrated high yields and selectivity for the desired products, showcasing its utility in producing specific amino acid analogs .
Pharmaceutical Development
This compound has been investigated for its role in developing new therapeutic agents, particularly in oncology and infectious disease treatment.
Case Study: SARS-CoV-2 Inhibitors
Recent research highlighted the use of derivatives of this compound in synthesizing potent inhibitors for the SARS-CoV-2 main protease (Mpro). The diastereomeric resolution of related compounds resulted in significantly improved antiviral activity, suggesting that modifications involving this compound can lead to effective treatments for COVID-19 .
Positron Emission Tomography (PET) Imaging
The compound's derivatives have also been explored as scaffolds for radiolabeled compounds used in PET imaging. For instance, modifications of the compound have led to the development of inhibitors labeled with fluorine-18, which showed promising tumor uptake characteristics in preclinical models. These findings indicate that this compound can play a critical role in creating imaging agents for cancer diagnostics .
Chemical Biology Applications
In chemical biology, this compound is utilized to study protein interactions and enzyme mechanisms. Its ability to form stable conjugates with biomolecules allows researchers to probe biological processes at a molecular level.
Example: Isobaric Tagging for Mass Spectrometry
The compound has been incorporated into isobaric tagging strategies for quantitative proteomics. By modifying peptides with this compound, researchers can improve the sensitivity and accuracy of mass spectrometric analyses, facilitating better understanding of protein dynamics in various biological systems .
Table of Applications
Mechanism of Action
The mechanism of action of Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate primarily involves the protection of amino groups through the formation of Boc derivatives. The Boc group stabilizes the amino group, preventing unwanted side reactions during peptide synthesis. The compound interacts with various molecular targets, including amino acids and peptides, through covalent bonding .
Comparison with Similar Compounds
Structural Analogues with Boc Protection
Key Observations :
- The Boc group enhances steric protection of the amino group, improving stability during peptide coupling compared to acetyl or benzyloxycarbonyl (Z) protections .
- Methyl esters in the target compound increase lipophilicity, facilitating membrane permeability in prodrug designs .
Acylated and Functionalized Derivatives
Key Observations :
- The target compound lacks bulky aromatic substituents (e.g., pteridinyl or thiophene), making it more versatile for straightforward peptide elongation .
- Carboxylate derivatives (e.g., tetrasodium salt) exhibit enhanced water solubility but require harsh conditions for Boc deprotection .
Stereochemical and Isomeric Variants
Key Observations :
- The (S)-configuration in the target compound is critical for compatibility with natural L-amino acids in peptide synthesis .
- Enantiomeric variants (R vs. S) show opposite optical rotations, impacting their interaction with chiral biological targets .
Biological Activity
Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate is a compound of significant interest in medicinal chemistry and biochemistry, particularly due to its potential applications in drug development and therapeutic interventions. This article explores its biological activity, synthesis, and potential therapeutic applications based on a review of diverse research findings.
Chemical Structure and Properties
This compound is a derivative of pentanedioic acid, modified with two Boc (tert-butyloxycarbonyl) protected amino groups. The structural formula can be represented as follows:
where are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. The presence of the Boc groups enhances the compound's stability and solubility, which are critical for biological applications.
This compound exhibits biological activity primarily through its interaction with various biological targets. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as prostate-specific membrane antigen (PSMA), which is relevant in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that derivatives of pentanedioic acid can inhibit PSMA with varying potency. For instance, compounds structurally related to this compound showed Ki values ranging from 0.04 nM to 42 nM against PSMA, indicating strong inhibition capabilities .
| Compound | Ki (nM) | Target |
|---|---|---|
| Compound A | 0.04 | PSMA |
| Compound B | 0.11 | PSMA |
| This compound | TBD | TBD |
In Vivo Studies
Preliminary in vivo studies have suggested that compounds similar to this compound can effectively target tumors in models of prostate cancer. These studies indicate that high tumor uptake correlates with the compound's ability to bind selectively to PSMA .
Case Studies
- Prostate Cancer Treatment : A study investigated the efficacy of a related compound in a rat model bearing prostate cancer xenografts. The results indicated a significant reduction in tumor size when treated with the compound, suggesting its potential as a therapeutic agent .
- Analgesic Properties : Another case study focused on the analgesic properties of related compounds derived from pentanedioic acid scaffolds, demonstrating their effectiveness in alleviating chronic pain in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
